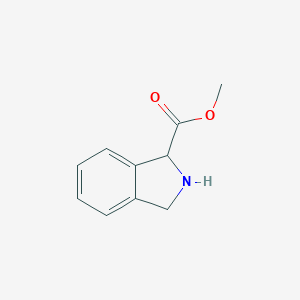

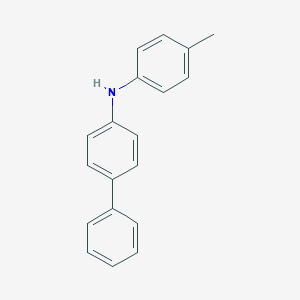

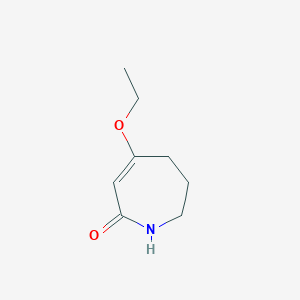

N-p-tolylbiphenyl-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of amines, such as N-p-tolylbiphenyl-4-amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .科学的研究の応用

Graphene-Based Catalysts for Nitro Compounds Reduction

Research emphasizes the role of graphene-based catalysts in the reduction of nitro compounds to amines, a process crucial for synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, polymers, etc. This showcases an application area where derivatives like N-p-tolylbiphenyl-4-amine could be relevant in the development or the catalytic process due to their amine functionalities (Nasrollahzadeh et al., 2020).

Metal-Free Photoredox Catalysis

The application of amines in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds highlights the utility of amine derivatives in synthesizing functionalized alkynes and alkenes. This process is beneficial for creating complex molecular scaffolds, underscoring the versatility of amines in organic synthesis (Ociepa et al., 2018).

Reductive Amination Using Cobalt Oxide Nanoparticles

The synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles is an example of utilizing amine derivatives in producing fine and bulk chemicals. These chemicals are pivotal in life-science molecules, showcasing the amine's role in medicinal chemistry and industrial production (Senthamarai et al., 2018).

Aromatic Poly(Amine-Imide)s with Pendent Triphenylamine Group

The synthesis of aromatic poly(amine-imide)s with pendent triphenylamine units demonstrates the application of N-p-tolylbiphenyl-4-amine derivatives in material science. These polymers exhibit good mechanical properties and thermal stability, indicating their potential use in high-performance materials (Cheng et al., 2005).

Catalytic Reductive Aminations

The utility of catalytic reductive aminations using molecular hydrogen for synthesizing various amine types underscores the broader relevance of amine derivatives in creating pharmaceuticals, agrochemicals, and biomolecules. This highlights the significance of such compounds in sustainable and cost-effective production processes (Murugesan et al., 2020).

特性

IUPAC Name |

4-methyl-N-(4-phenylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXMPSBPRUKVKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396703 |

Source

|

| Record name | N-p-tolylbiphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-p-tolylbiphenyl-4-amine | |

CAS RN |

147678-90-8 |

Source

|

| Record name | N-p-tolylbiphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)

![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)